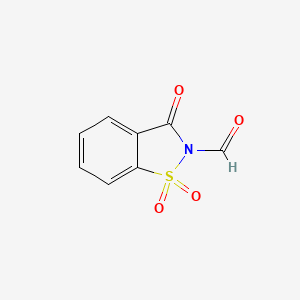

N-Formylsaccharin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Formylsaccharin is a reagent that has been shown to be efficient at chemoselective N-formylation of both primary and secondary amines . It is a solid, inexpensive, easy to handle, and stable compound .

Synthesis Analysis

This compound is used in a mechanochemical acylation procedure. This protocol provides a valuable solvent-free alternative to existing processes and is highly beneficial in multi-step procedures due to its rapid and user-friendly workup .Molecular Structure Analysis

The molecular formula of this compound is C8H5NO4S, and its molecular weight is 211.19 .Chemical Reactions Analysis

This compound has been revealed to be an efficient and chemoselective formylating agent of amines. It can react under mild reaction conditions with short reaction times .Physical And Chemical Properties Analysis

This compound is a solid substance. It has a purity of more than 98.0% (GC). It is white to almost white in color and appears as a powder or crystal . It should be stored under inert gas and is sensitive to moisture .科学的研究の応用

Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin : this compound, a readily available crystalline compound, has been used as an efficient CO source in palladium-catalyzed fluorocarbonylation of aryl halides. This process yields acyl fluorides, which can be transformed into various carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2013).

Phenoxycarbonylation of Aryl Iodides : this compound was used as a CO surrogate in the phenoxycarbonylation of aryl iodides, facilitated by Pd/C catalyst in an environmentally benign solvent, propylene carbonate. This method allows for the synthesis of a range of phenyl esters under mild conditions (Gautam, Kathe, & Bhanage, 2017).

Alkoxycarbonylation of Alkenes : A palladium-catalyzed alkoxycarbonylation of alkenes using this compound as a CO surrogate has been reported. This method is notable for its ambient conditions and regioselective fashion, yielding branched products from styrene derivatives and linear esters from alkyl-substituted alkenes (Gehrtz, Hirschbeck, & Fleischer, 2015).

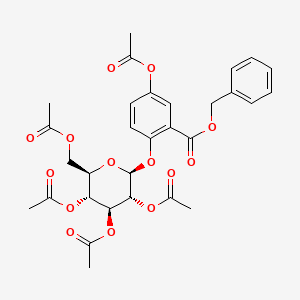

Synthesis of Glycoconjugates : this compound's role in the synthesis of synthetic oligosaccharides and glycoconjugates, which are crucial in biological research and drug/vaccine discovery, has been explored. Challenges in routine preparation and new methodologies for oligosaccharide assembly have been discussed (Boltje, Buskas, & Boons, 2009).

Palladium-Catalyzed Reductive Carbonylation of Aryl Sulfonates : This study developed a method for Pd-catalyzed reductive carbonylation of aryl sulfonates using this compound as a CO surrogate, providing a practical method for synthesizing aldehydes from phenol derivatives (Konishi, Kumon, Yamaguchi, & Manabe, 2020).

Synthesis of α- and β-D-(1→6)-C-Disaccharides : this compound was involved in the synthesis of C-disaccharides, which are analogues of biologically active disaccharides. The study explored various synthesis methods for these compounds (Dondoni, Zuurmond, & Boscarato, 1997).

作用機序

Target of Action

N-Formylsaccharin is primarily used as a formylating agent in the acylation of amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biological processes and are found in a wide range of compounds, including neurotransmitters, pharmaceuticals, and even in the building blocks of life - amino acids.

Mode of Action

This compound interacts with its target amines through a process known as acylation. This involves the transfer of an acyl group from the this compound to the amine, resulting in the formation of a formamide . This interaction is facilitated by a mechanochemical acylation procedure .

Biochemical Pathways

The acylation of amines by this compound affects various biochemical pathways. The introduction of a formyl group often confers biological or pharmacological properties, as they can create a more active drug or what could be termed as a pro-drug . This is because the attachment of a formyl group can alter the chemical properties of the amine, potentially enhancing its activity or enabling it to interact with new targets.

Pharmacokinetics

The use of this compound in a mechanochemical acylation procedure provides a valuable solvent-free alternative to existing processes . This suggests that the compound may have favorable bioavailability due to its ability to participate in reactions without the need for a solvent.

Result of Action

The result of this compound’s action is the formation of formamides . Formamides are a type of amide in which the acyl group is formyl. They are used as starting materials in various reactions, including the synthesis of isocyanides . The formation of formamides can be highly beneficial in multi-step procedures due to its rapid and user-friendly workup .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the mechanochemical acylation procedure is performed in a ball mill , suggesting that mechanical forces play a role in facilitating the reaction.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-Formylsaccharin is used in the acylation of amines, a synthetic route that has high versatility in organic chemistry and biochemical processes . It interacts with amines in a process called formylation . This interaction is crucial in the creation of formamides, compounds that often confer biological or pharmacological properties .

Cellular Effects

The cellular effects of this compound are primarily seen in its role as a formylating agent. By interacting with amines, it aids in the creation of formamides . These formamides can influence cell function by creating more active drugs or what could be termed as pro-drugs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the acylation of amines . This involves a binding interaction with amines, leading to the formation of formamides . This process can lead to changes in gene expression as these formamides often confer biological or pharmacological properties .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are seen in its role as a formylating agent. It provides a valuable solvent-free alternative to existing processes and is beneficial in multi-step procedures due to its rapid and user-friendly workup .

Metabolic Pathways

This compound is involved in the metabolic pathway of acylation of amines . This process involves the interaction of this compound with amines to form formamides .

特性

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPIFZSJKLLOLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715600 |

Source

|

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-45-5 |

Source

|

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)